molecular formula C9H6FNO2S2 B2780321 2-Phenyl-1,3-thiazole-5-sulfonyl fluoride CAS No. 2384704-68-9

2-Phenyl-1,3-thiazole-5-sulfonyl fluoride

Cat. No.: B2780321
CAS No.: 2384704-68-9
M. Wt: 243.27
InChI Key: QFRJEWSLLFCBSW-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-thiazole-5-sulfonyl fluoride is a chemical compound belonging to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3-thiazole-5-sulfonyl fluoride typically involves the reaction of 2-phenyl-1,3-thiazole with sulfonyl fluoride reagents under controlled conditions. One common method includes the use of sulfonyl chlorides in the presence of a base, such as triethylamine, to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1,3-thiazole-5-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: Commonly with nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: These reactions can modify the thiazole ring or the phenyl group, altering the compound’s properties.

    Coupling Reactions: Such as Suzuki-Miyaura coupling, which can introduce additional functional groups to the molecule.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or alcohols, used in substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.

    Catalysts: Palladium-based catalysts are often used in coupling reactions.

Major Products: The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

2-Phenyl-1,3-thiazole-5-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in developing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Phenyl-1,3-thiazole-5-sulfonyl fluoride exerts its effects involves interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    2-Phenyl-1,3-thiazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl fluoride.

    2-Phenyl-1,3-thiazole-4-carboxylic acid: Differing by the presence of a carboxylic acid group.

    2-Phenyl-1,3-thiazole-5-sulfonic acid: Contains a sulfonic acid group instead of sulfonyl fluoride.

Uniqueness: 2-Phenyl-1,3-thiazole-5-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for developing inhibitors and other therapeutic agents.

Properties

IUPAC Name

2-phenyl-1,3-thiazole-5-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2S2/c10-15(12,13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRJEWSLLFCBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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